2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
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Overview
Description
2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a pyrrolidinone ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives, which share a similar structure, are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Coupling Reaction: The final step involves coupling the brominated benzamide with the pyrrolidinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methoxyphenyl group or the pyrrolidinone ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the methoxyphenyl group or pyrrolidinone ring.
Reduction: Reduced derivatives of the methoxyphenyl group or pyrrolidinone ring.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-methoxyphenyl)benzamide: Lacks the pyrrolidinone ring, making it less complex.
N-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to the presence of both the bromine atom and the pyrrolidinone ring, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its versatility in various applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-14-6-4-5-13(10-14)21-11-12(9-17(21)22)20-18(23)15-7-2-3-8-16(15)19/h2-8,10,12H,9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPUFHRWJSOHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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